

Spectroscopic Profile of 1-Butylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butylcyclobutanol**

Cat. No.: **B13815066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Butylcyclobutanol** (CAS No. 20434-34-8). The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Butylcyclobutanol**. Due to the limited availability of public experimental spectra, predicted data and data from analogous compounds have been included to provide a comprehensive profile.

Table 1: ^{13}C NMR Spectroscopic Data (Predicted)

Atom Number	Chemical Shift (ppm)	Multiplicity
1	~72-75	Singlet (s)
2, 5	~35-38	Triplet (t)
3, 4	~12-15	Triplet (t)
6	~40-43	Triplet (t)
7	~25-28	Triplet (t)
8	~22-25	Triplet (t)
9	~13-15	Quartet (q)

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted and Analogous)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (alcohol)
~2950-2850	Strong	C-H stretch (aliphatic)
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)
~1260-1000	Medium-Strong	C-O stretch (tertiary alcohol)

Note: Data is based on characteristic vibrational frequencies for tertiary alcohols and cyclobutane derivatives.

Table 3: Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
128	Low	[M] ⁺ (Molecular Ion)
113	Low	[M-CH ₃] ⁺
99	Low	[M-C ₂ H ₅] ⁺
85	Moderate	[M-C ₃ H ₇] ⁺
71	High	[M-C ₄ H ₉] ⁺ or [C ₅ H ₁₁] ⁺
58	Very High	[C ₃ H ₆ O] ⁺
43	High	[C ₃ H ₇] ⁺

Note: Fragmentation patterns are based on publicly available data from NIST and PubChem, which indicate top peaks at m/z 58, 43, and 71.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for the analysis of alcohols and are adaptable for **1-Butylcyclobutanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **1-Butylcyclobutanol**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **1-Butylcyclobutanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.

- A standard one-pulse sequence is used.
- Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is employed to simplify the spectrum.
 - Key parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Butylcyclobutanol**.

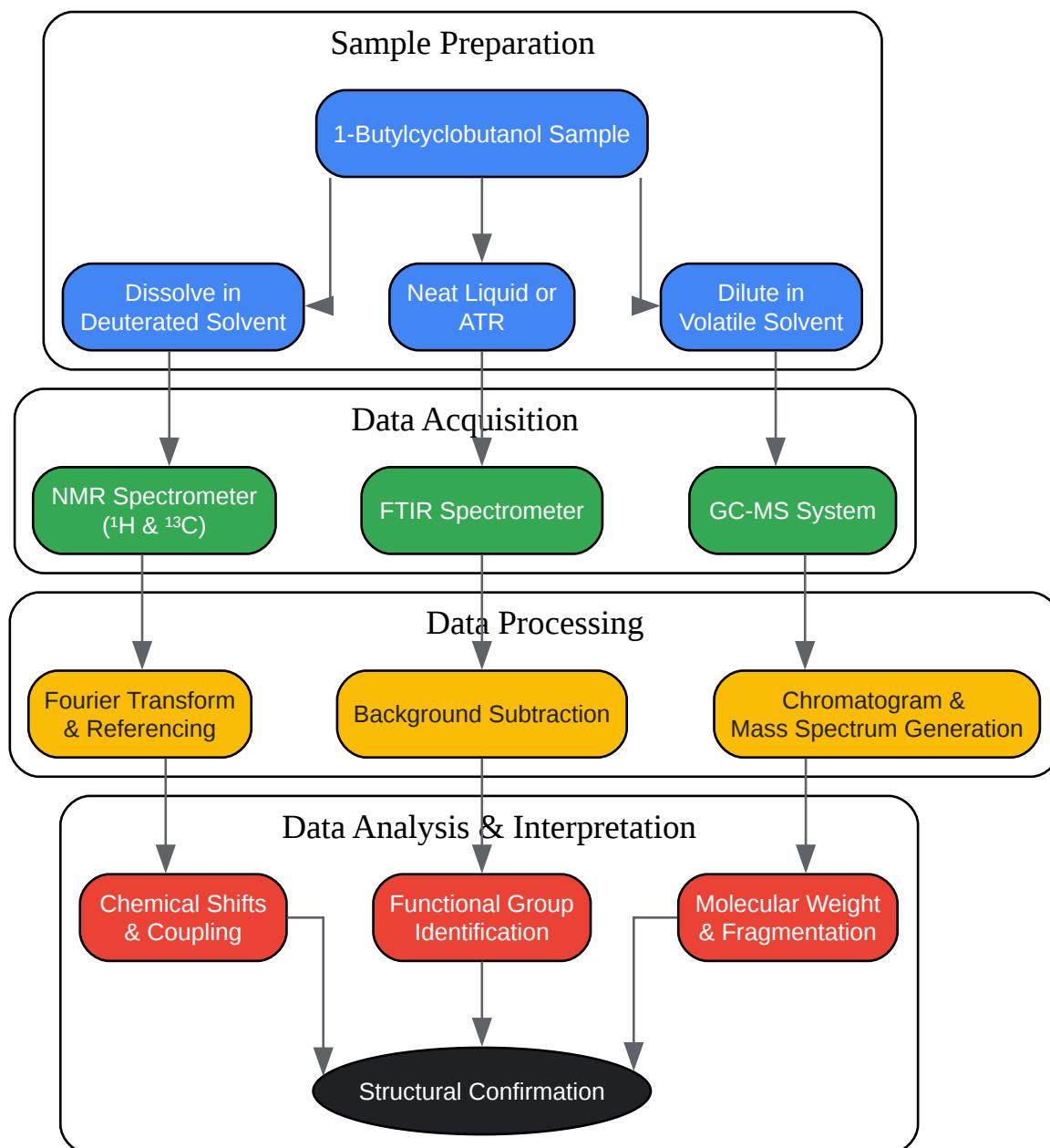
Methodology:

- Sample Preparation:
 - Neat Liquid: A single drop of neat **1-Butylcyclobutanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Butylcyclobutanol**.


Methodology:

- Sample Introduction: Gas Chromatography (GC) is typically used for sample introduction. A dilute solution of **1-Butylcyclobutanol** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: A mass range of m/z 40-300 is typically scanned.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1-Butylcyclobutanol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **1-Butylcyclobutanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [yeastrc.org \[yeastrc.org\]](https://yeastrc.org)
- 2. [yeastrc.org \[yeastrc.org\]](https://yeastrc.org)
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butylcyclobutanol: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13815066#spectroscopic-data-for-1-butylcyclobutanol-nmr-ir-ms\]](https://www.benchchem.com/product/b13815066#spectroscopic-data-for-1-butylcyclobutanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com